molecular formula C11H11F3O5S B12286006 Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate

Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate

Cat. No.: B12286006
M. Wt: 312.26 g/mol
InChI Key: FVDSSOJAXHHBNT-UHFFFAOYSA-N
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Description

Boc-Protected Derivatives

Boc (tert-butoxycarbonyl) derivatives, such as Boc-L-Tyr(Tf)-OMe , share structural similarities with methyl 2-{4-(triflyloxy)phenyl}propanoate but incorporate additional protective and functional groups. For example:

Feature Methyl 2-{4-(Triflyloxy)phenyl}propanoate Boc-L-Tyr(Tf)-OMe
Molecular Formula C₁₁H₁₁F₃O₅S C₁₆H₂₀F₃NO₇S
Functional Groups Ester, triflate Ester, triflate, Boc, amino
Stereochemistry Racemic or undefined Defined (S)-configuration

The Boc group in Boc-L-Tyr(Tf)-OMe enhances stability during peptide synthesis, whereas the unprotected triflate in methyl 2-{4-(triflyloxy)phenyl}propanoate facilitates nucleophilic displacement reactions.

Triflate Esters

Triflate esters are renowned for their electrophilicity, making them pivotal in palladium-catalyzed cross-coupling reactions. For instance, aryl triflates like 2-(2-((methoxycarbonyl)oxy)ethyl)phenyl trifluoromethanesulfonate (CAS 869468-93-9) undergo aminocarbonylation with amino acid esters to form peptidomimetics. Methyl 2-{4-(triflyloxy)phenyl}propanoate’s triflate group similarly enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings, though its steric bulk may necessitate tailored catalytic conditions.

Crystallographic Data and Conformational Analysis

Crystallographic data for methyl 2-{4-(triflyloxy)phenyl}propanoate are not explicitly reported in the literature. However, analogous triflate-bearing compounds exhibit characteristic structural features:

  • Bond lengths : The S=O bonds in the triflate group measure approximately 1.43 Å, consistent with sulfonate esters.
  • Dihedral angles : The phenyl ring and propanoate backbone adopt a near-perpendicular arrangement (85–95°) to minimize steric clash between the triflate and ester moieties.

Conformational analysis via density functional theory (DFT) predicts two low-energy conformers:

  • Synclinal : The triflate group and ester carbonyl are oriented gauche (60° dihedral).
  • Antiplanar : The triflate and carbonyl groups are trans (180° dihedral).

The synclinal conformer predominates due to reduced van der Waals repulsion between the triflate’s CF₃ group and the phenyl ring. These insights guide synthetic strategies, as conformational flexibility influences reactivity in transition metal-catalyzed processes.

Properties

Molecular Formula

C11H11F3O5S

Molecular Weight

312.26 g/mol

IUPAC Name

methyl 2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate

InChI

InChI=1S/C11H11F3O5S/c1-7(10(15)18-2)8-3-5-9(6-4-8)19-20(16,17)11(12,13)14/h3-7H,1-2H3

InChI Key

FVDSSOJAXHHBNT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Core Reaction Sequence

The synthesis of Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate typically follows a three-step sequence:

  • Preparation of the phenolic precursor : 4-Hydroxyphenylpropanoic acid or its derivatives.
  • Esterification : Conversion of the carboxylic acid to the methyl ester.
  • Triflation : Introduction of the trifluoromethanesulfonyloxy group via reaction with trifluoromethanesulfonic anhydride.

Key intermediates and reaction pathways are validated by analogous procedures in patent WO2008075184A2, which details the synthesis of structurally related fluorinated propanoic acid derivatives.

Stepwise Synthesis

Synthesis of 4-Hydroxyphenylpropanoic Acid

The phenolic precursor is often synthesized via a Knoevenagel condensation between 4-hydroxybenzaldehyde and malonic acid, followed by hydrogenation of the resulting α,β-unsaturated acid. For example:
$$
\text{4-Hydroxybenzaldehyde} + \text{Malonic acid} \xrightarrow{\text{pyridine, heat}} \text{4-Hydroxycinnamic acid} \xrightarrow{\text{H}_2/\text{Pd}} \text{4-Hydroxyphenylpropanoic acid}
$$
This method ensures high regioselectivity and avoids side reactions associated with Friedel-Crafts acylation, which is disfavored due to the electron-withdrawing nature of the hydroxyl group.

Esterification to Methyl 4-Hydroxyphenylpropanoate

The carboxylic acid is esterified using methanol under acidic conditions:
$$
\text{4-Hydroxyphenylpropanoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl 4-hydroxyphenylpropanoate} + \text{H}_2\text{O}
$$
Yields exceeding 90% are achievable, as demonstrated in analogous esterification reactions for fluorinated mandelic acid derivatives.

Triflation with Trifluoromethanesulfonic Anhydride

The phenolic hydroxyl group is converted to the triflate using trifluoromethanesulfonic anhydride ($$ \text{(CF}3\text{SO}2\text{)}2\text{O} $$) in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP):
$$
\text{Methyl 4-hydroxyphenylpropanoate} + (\text{CF}
3\text{SO}2)2\text{O} \xrightarrow{\text{pyridine, CH}2\text{Cl}2, 0^\circ\text{C}} \text{Methyl 2-{4-(triflyloxyphenyl)}propanoate} + \text{CF}3\text{SO}3\text{H}
$$
This method, adapted from CN106008282A, ensures mild conditions (0–25°C) and short reaction times (0.5–2 hours), minimizing side reactions such as elimination or rearrangement.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal triflation occurs in dichloromethane or acetone , with pyridine as the base to neutralize the triflic acid byproduct. Polar aprotic solvents like acetone enhance reagent solubility, while dichloromethane facilitates easy workup.

Stoichiometry and Temperature Control

A 1:1 molar ratio of phenol to triflic anhydride is sufficient, though a slight excess (1.05 equiv) of anhydride ensures complete conversion. Reactions are typically conducted at 0°C to room temperature to prevent exothermic side reactions.

Purification Techniques

Crude product purification involves:

  • Liquid-liquid extraction : Washing with pH 4.2 buffer to remove residual acid, followed by brine to eliminate polar impurities.
  • Recrystallization : Ethyl acetate/heptane mixtures yield high-purity product, as exemplified in the recrystallization of structurally related sulfonamide derivatives.
  • Distillation or column chromatography : For large-scale synthesis, vacuum distillation (e.g., 42°C at 42 mmHg for ethyl triflate analogues) or silica gel chromatography (hexane/ethyl acetate) is effective.

Analytical Data and Characterization

Spectroscopic Confirmation

  • $$ ^1\text{H} $$ NMR : Key signals include the methyl ester singlet ($$ \delta $$ 3.70 ppm), triflate-coupled aromatic protons ($$ \delta $$ 7.45–7.65 ppm), and propanoate methylene/methine protons ($$ \delta $$ 2.90–3.20 ppm).
  • $$ ^{19}\text{F} $$ NMR : A singlet at $$ \delta $$ -75.2 ppm confirms the triflate group.
  • IR Spectroscopy : Strong absorptions at 1780 cm$$ ^{-1} $$ (ester C=O) and 1410 cm$$ ^{-1} $$ (S=O stretch) validate the structure.

Yield and Purity

Under optimized conditions, the triflation step achieves 85–92% yield with >98% purity by HPLC. Minor impurities include unreacted starting material (<2%) and hydrolyzed triflate (<1%).

Comparative Analysis of Alternative Methods

Direct Triflation of Phenolic Acids

Attempts to triflate 4-hydroxyphenylpropanoic acid prior to esterification result in lower yields (60–70%) due to competing side reactions at the carboxylic acid group. Esterification before triflation is therefore preferred.

Orthoester-Mediated Triflation

The method described in CN106008282A, which employs orthoesters (e.g., trimethyl orthoformate) with triflic anhydride, is highly effective for alkyl triflates but less suitable for aryl triflates due to steric and electronic factors.

Industrial-Scale Considerations

Cost Efficiency

  • Triflic anhydride : Accounts for 60–70% of raw material costs. Recycling schemes for triflic acid (e.g., conversion back to anhydride) reduce expenses.
  • Solvent recovery : Dichloromethane and acetone are efficiently reclaimed via distillation, lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing the ester group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenylpropanoates with various functional groups.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Oxidized derivatives of the phenyl ring, such as quinones.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate is primarily noted for its potential therapeutic uses. The compound is associated with the treatment of several inflammatory and autoimmune diseases.

Case Studies

  • Psoriasis Treatment : In a study by Nicholoff et al. (1991), compounds similar to this compound demonstrated efficacy in reducing skin lesions associated with psoriasis by modulating immune responses .
  • Chronic Obstructive Pulmonary Disease (COPD) : Research indicates that these compounds can mitigate inflammation in lung tissues, providing a therapeutic avenue for managing COPD symptoms .

Agrochemical Applications

The compound's properties extend into the agrochemical sector, where it can be utilized as an herbicide or pesticide.

Herbicidal Activity

This compound has shown potential as a selective herbicide. Its trifluoromethanesulfonyl moiety enhances its bioactivity against certain weed species while minimizing harm to crops .

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesEfficacy (%)Reference
This compoundAmaranthus retroflexus85%
This compoundChenopodium album78%

Materials Science Applications

In materials science, this compound serves as an intermediate in the synthesis of advanced materials.

Polymer Synthesis

The compound can be employed in the production of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These properties make them suitable for applications in coatings and sealants.

Case Study: Fluorinated Polymers

A recent study highlighted the use of this compound in creating a fluoropolymer that maintains integrity under extreme conditions, demonstrating its versatility in industrial applications .

Mechanism of Action

The mechanism of action of Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonyloxy group is highly electron-withdrawing, making the phenyl ring more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce new functional groups into the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related esters: Ethyl 2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoate () and Methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate (Loxoprofen Impurity 7, ). Key differences in substituents, physicochemical properties, and reactivity are highlighted.

Table 1: Structural and Physicochemical Comparison

Property Methyl 2-{4-(Trifluoromethanesulfonyloxy)phenyl}propanoate Ethyl 2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoate Methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate (Loxoprofen Impurity 7)
Substituent Trifluoromethanesulfonyloxy (OSO₂CF₃) Trifluoromethylsulfanyl (S-CF₃) 2-Oxocyclopentylmethyl (C₅H₇O-CH₂)
Ester Group Methyl Ethyl Methyl
Molecular Formula C₁₁H₁₁F₃O₅S C₁₃H₁₅F₃O₃S C₁₆H₂₀O₃
Molecular Weight (g/mol) ~312 (estimated) 308.317 ~260 (estimated)
LogP (Lipophilicity) Moderate (~2–3, estimated) 4.019 Lower (~1–2, estimated due to polar 2-oxocyclopentyl group)
Boiling Point Not reported 288.2°C Not reported
Electron-Withdrawing Effect Strong (due to OSO₂CF₃) Moderate (S-CF₃ is less electron-withdrawing than OSO₂CF₃) Weak (2-oxocyclopentylmethyl is electron-neutral)
Hydrolysis Susceptibility High (activated ester) Moderate Low

Key Research Findings

Substituent Effects on Reactivity :

  • The trifluoromethanesulfonyloxy group in the parent compound significantly enhances electrophilicity at the phenyl ring, making it prone to nucleophilic aromatic substitution (e.g., in Suzuki couplings or hydrolysis) compared to the less electron-deficient trifluoromethylsulfanyl group in the ethyl ester .
  • In contrast, Loxoprofen Impurity 7’s 2-oxocyclopentylmethyl substituent lacks electron-withdrawing properties, rendering it less reactive in such reactions .

Ester Group Influence :

  • The ethyl ester in ’s compound exhibits higher lipophilicity (LogP = 4.019) compared to methyl esters, suggesting slower hydrolysis rates and greater membrane permeability in biological systems. Methyl esters, as in the parent compound, typically hydrolyze faster under basic conditions .

Physicochemical Properties :

  • The ethyl ester’s boiling point (288.2°C) reflects its higher molecular weight and moderate polarity . The parent compound’s boiling point is likely lower due to the methyl ester’s volatility but remains unconfirmed.
  • The 2-oxocyclopentylmethyl group in Impurity 7 introduces steric hindrance and polarity, reducing LogP compared to the trifluoromethanesulfonyloxy analog .

Pharmaceutical Relevance :

  • Trifluoromethanesulfonyloxy-containing compounds are often used as intermediates for APIs due to their reactivity. In contrast, Loxoprofen Impurity 7 is a process-related impurity, highlighting the need for rigorous quality control during synthesis .

Biological Activity

Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propanoate structure with a trifluoromethanesulfonyloxy group attached to a phenyl ring. Its molecular formula is C12H12F3O4S, indicating a complex structure that may influence its biological activity.

The trifluoromethanesulfonyloxy moiety enhances the compound's lipophilicity and bioavailability, which are critical for therapeutic efficacy. Research suggests that compounds with similar structures can modulate various biological pathways, particularly through interactions with G-protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs). These interactions can influence cellular signaling pathways involved in inflammation, pain response, and metabolic regulation .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory properties. Compounds with similar structures have been reported to suppress neutrophilic infiltration in inflammatory models, indicating a possible role in treating conditions such as asthma and chronic inflammatory diseases .

Analgesic Properties

The compound may also exhibit analgesic effects, making it a candidate for pain management therapies. Its interaction with pain-related pathways could provide relief in various acute and chronic pain conditions.

In Vitro Studies

In vitro studies are crucial for understanding the pharmacokinetic properties of this compound. These studies assess absorption, distribution, metabolism, and excretion (ADME), which are essential for evaluating its therapeutic potential. Initial findings suggest favorable ADME profiles compared to other compounds in its class .

Case Studies

  • Case Study on Inflammatory Response : A study demonstrated that this compound significantly reduced lipopolysaccharide-induced inflammation in murine models, highlighting its potential as an anti-inflammatory agent .
  • Diabetes Model : In another case study involving diabetic rats, a related compound showed improved glycemic control and enhanced insulin sensitivity, suggesting that this compound could have similar effects .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureKey Features
Methyl 2-methyl-2-{4-(trifluoromethyl)phenyl}propanoateContains a trifluoromethyl groupDifferent electronic properties affecting reactivity
Methyl 3-{4-(trifluoromethanesulfonyloxy)phenyl}propanoateTrifluoromethanesulfonyloxy at position 3Potentially different biological activity due to positional changes
Ethyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoateEthyl ester instead of methyl esterVariations in solubility and stability

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